molecular formula C10H15ClN2 B1483957 3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 2091215-19-7

3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B1483957
CAS No.: 2091215-19-7
M. Wt: 198.69 g/mol
InChI Key: NCAPCIBZOFPEKN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole ( 2091215-19-7) is a versatile chemical building block belonging to the class of tetrahydroindazoles. With a molecular formula of C10H15ClN2 and a molecular weight of 198.69 g/mol, this compound features a chloromethyl functional group attached to a partially saturated indazole core, making it a valuable intermediate for synthetic organic and medicinal chemistry research . The indazole scaffold is recognized as an emerging privileged structure in drug discovery due to its wide range of pharmacological activities . Indazole-containing derivatives have demonstrated significant importance in the development of therapeutic agents, including marketed drugs and compounds in clinical trials for applications such as anticancer, anti-inflammatory, antibacterial, and anti-Parkinson's treatments . The reactive chloromethyl group in this particular analog provides a handle for further functionalization, allowing researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAPCIBZOFPEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole is a compound belonging to the indazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H15ClN2
  • Molecular Weight : 198.69 g/mol
  • SMILES Notation : ClC(C)C1=CC2=C(C=C1)N(C=N2)C=C(C)C

Biological Activity Overview

Indazoles are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The chloromethyl group in this compound enhances its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The chloromethyl group may facilitate interactions with various enzymes, potentially inhibiting their activity. For instance, indazole derivatives have shown promise in inhibiting kinases involved in cancer progression.
  • Receptor Binding : The compound may bind to specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.

Case Studies

Several case studies highlight the potential therapeutic applications of indazole derivatives:

  • Study on Antileishmanial Activity : A study investigated the antileishmanial properties of a related indazole derivative using an MTT assay. The compound exhibited significant growth inhibition of Leishmania major, indicating potential for further development as an antileishmanial agent .
  • Molecular Docking Studies : Computational studies involving molecular docking have shown that indazole derivatives can bind effectively to target enzymes such as trypanothione reductase (TryR), suggesting a mechanism for their antiparasitic activity .

Data Table: Biological Activities of Indazole Derivatives

Activity TypeCompound ExampleEffectivenessReference
Anticancer3-chloro-6-nitroindazoleSignificant growth inhibition
AntimicrobialIndazole derivativesBroad-spectrum activity
Anti-inflammatoryVarious indazolesReduced cytokine levels
AntileishmanialRelated indazole derivativeGrowth inhibition of Leishmania major

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole involves various methodologies that leverage its unique structural properties. Recent studies have highlighted several synthetic approaches:

  • Catalytic Reactions : Rhodium (III)-catalyzed reactions have been employed to synthesize indazole derivatives efficiently. These methods often utilize azoxy compounds and diazoesters to yield products with high functional group tolerance .
  • Tandem Reactions : Copper/palladium-catalyzed tandem reactions have been reported for the formation of C-N and C-P bonds in related indazole structures, showcasing the versatility of these compounds in creating complex molecular architectures .

Biological Activities

The biological activities of this compound and its derivatives are significant in various therapeutic contexts:

  • Anticancer Properties : Several derivatives of indazole have demonstrated potent anticancer activities. For instance, compounds derived from indazole scaffolds have been identified as inhibitors of tyrosine kinase fibroblast growth factor receptors (FGFR), which are critical targets in cancer therapy. One derivative exhibited an IC50 value of 30.2 nM against FGFR1 .
  • Multi-Kinase Inhibition : Research indicates that certain derivatives can inhibit multiple kinases involved in tumor growth, such as c-Kit and PDGFRβ. These compounds have shown inhibitory activities with Kd values indicating strong binding affinities .
  • Antibacterial Activity : Indazole derivatives have been evaluated for their antibacterial properties against various strains. Preliminary studies suggest that these compounds can inhibit bacterial growth effectively, potentially leading to new antibacterial agents .

Therapeutic Applications

The therapeutic implications of this compound are broad:

  • Cancer Treatment : The compound's derivatives are being explored as potential treatments for various cancers due to their ability to inhibit specific kinases associated with tumor progression and metastasis .
  • Herbicidal Activity : Some studies have indicated that indazole derivatives exhibit herbicidal properties, making them candidates for agricultural applications as effective herbicides against unwanted plant species .

Case Studies and Research Findings

Several notable studies illustrate the compound's potential:

StudyFindings
You et al. (2018)Developed a rhodium-catalyzed method for synthesizing indazole derivatives with broad functional group tolerance; identified anticancer properties against various cell lines .
Qu et al. (2020)Evaluated a multi-kinase inhibitor derived from indazole; demonstrated significant inhibition against multiple cancer cell lines with low IC50 values .
Zhao et al. (2021)Reported novel indazole derivatives with strong FGFR inhibitory activity; highlighted potential for targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

3-Chloro Derivatives
  • 3-Chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole
    • Molecular Formula : C₁₄H₁₁Cl₂FN₂
    • Molecular Weight : 309.16 g/mol
    • Key Features : Substitution with a 4-chloro-2-fluorophenyl group enhances herbicidal activity. Field trials demonstrated potent weed control at 16–63 g AI ha⁻¹ with low mammalian toxicity .
    • Comparison : The phenyl substituent improves agrochemical efficacy compared to the chloromethyl group in the target compound, which is more reactive but less selective.
3-Isopropyl Derivatives
  • This compound (WAY-325292) is explored in pharmacokinetic studies . Comparison: The ethyl group in the target compound offers less steric bulk, which may improve synthetic accessibility but reduce metabolic stability.
3-Amine Derivatives
  • Comparison: The chloromethyl group in the target compound provides a handle for further alkylation or cross-coupling reactions, unlike the amine.

Substituent Variations at the 2-Position

2-Methyl Derivatives
  • 3-(2-Azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
    • Molecular Formula : C₁₀H₁₅N₅
    • Molecular Weight : 205.26 g/mol
    • Key Features : The azidoethyl group allows click chemistry applications, while the methyl group simplifies synthesis. Used in proteomics research .
    • Comparison : The ethyl group in the target compound may enhance lipophilicity, affecting membrane permeability in bioactive applications.

Complex Derivatives with Aromatic Substituents

  • 3-Chloro-2-[4-chloro-5-(difluoromethoxy)-2-fluorophenyl]-4,5,6,7-tetrahydro-2H-indazole
    • Molecular Formula : C₁₄H₁₁Cl₂F₃N₂O
    • Molecular Weight : 375.16 g/mol
    • Key Features : Difluoromethoxy and fluorine substituents improve herbicidal potency and environmental stability. Exhibits low toxicity (EC₅₀ > 100 mg/L in aquatic tests) .
    • Comparison : The target compound lacks aromatic substituents, limiting its direct agrochemical utility but offering versatility in derivatization.

Cytotoxic Activity

  • Smaller sulfonyl groups (e.g., methylsulfonyl) enhanced activity .

Herbicidal Activity

  • Agrochemical Derivatives : Compounds with electron-withdrawing groups (e.g., chlorine, fluorine) on the phenyl ring () showed rapid weed control in paddy fields. The target compound’s chloromethyl group may be less effective in this context but could serve as an intermediate for active analogs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Use Reference ID
Target Compound C₁₀H₁₅ClN₂ 198.7 3-CH₂Cl, 2-C₂H₅ Intermediate for synthesis
3-Chloro-2-(4-chloro-2-fluorophenyl) analog C₁₄H₁₁Cl₂FN₂ 309.16 3-Cl, 2-aryl Herbicide
3-Isopropyl analog C₁₀H₁₆N₂ 164.25 3-C₃H₇ Pharmacokinetic studies
2-Ethyl-3-amine analog C₉H₁₅N₃ 165.24 3-NH₂ Solubility studies

Preparation Methods

Method 2: Mitsunobu Reaction Followed by Deprotection and Substitution

An alternative synthetic route involves:

  • Step 1: Mitsunobu Reaction

    The Mitsunobu reaction is employed to introduce substituents via condensation reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

  • Step 2: Deprotection

    Acetyl protecting groups are removed under basic conditions similar to Method 1.

  • Step 3: Nucleophilic Substitution

    The halogen (Cl, Br, or I) is introduced by nucleophilic substitution in the presence of a base.

This method benefits from well-established conditions for Mitsunobu reactions and deacetylation, with solvent volumes typically between 2 and 20 mL per mmol of substrate.

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Conditions Advantages Limitations
1 Nucleophilic substitution → Reduction → Deacetylation → Halogenation Sodium hydroxide, triethylsilane, BF3·OEt2, base, halogen source; solvents: DMF, MeOH, THF, ethanol Well-established, scalable, high purity Multi-step, low temperature required
2 Mitsunobu reaction → Deprotection → Nucleophilic substitution Triphenylphosphine, DEAD/DIAD, base, halogen source; solvent: THF Mild conditions, good functional group tolerance Requires careful handling of reagents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 2
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole

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